

Investigating Cellular Pathways Affected by BRD4 Inhibitors: A Technical Guide

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Compound of Interest

Compound Name: *BRD4 Inhibitor-27*

Cat. No.: *B4804469*

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Disclaimer: Publicly available scientific literature lacks in-depth data specifically for "**BRD4 Inhibitor-27**" (CAS 930039-92-2). The following guide utilizes the well-characterized and widely studied BRD4 inhibitor, JQ1, as a representative example to provide a comprehensive overview of the cellular pathways and experimental methodologies associated with BRD4 inhibition. The principles and techniques described are broadly applicable to the study of other BRD4 inhibitors.

Introduction to BRD4 and its Inhibition

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that belongs to the Bromodomain and Extra-Terminal domain (BET) family of proteins.^[1] It plays a crucial role in regulating gene expression by binding to acetylated lysine residues on histone tails, particularly at super-enhancers and promoters.^[1] This binding facilitates the recruitment of the transcriptional machinery, leading to the expression of genes involved in cell cycle progression, proliferation, and inflammation.^{[1][2]} In many cancers, BRD4 is overexpressed or its activity is dysregulated, leading to the aberrant expression of oncogenes such as MYC.^{[1][3]}

BRD4 inhibitors, such as JQ1, are small molecules that competitively bind to the acetyl-lysine binding pockets (bromodomains) of BRD4, thereby displacing it from chromatin.^{[1][2]} This displacement leads to the suppression of BRD4-dependent gene transcription, making these inhibitors a promising class of anti-cancer agents.^[1]

Profile of BRD4 Inhibitor-27

While detailed studies are not available, the following information for **BRD4 Inhibitor-27** has been compiled from chemical supplier databases.

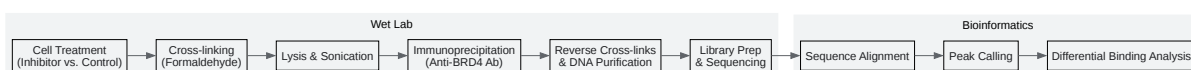
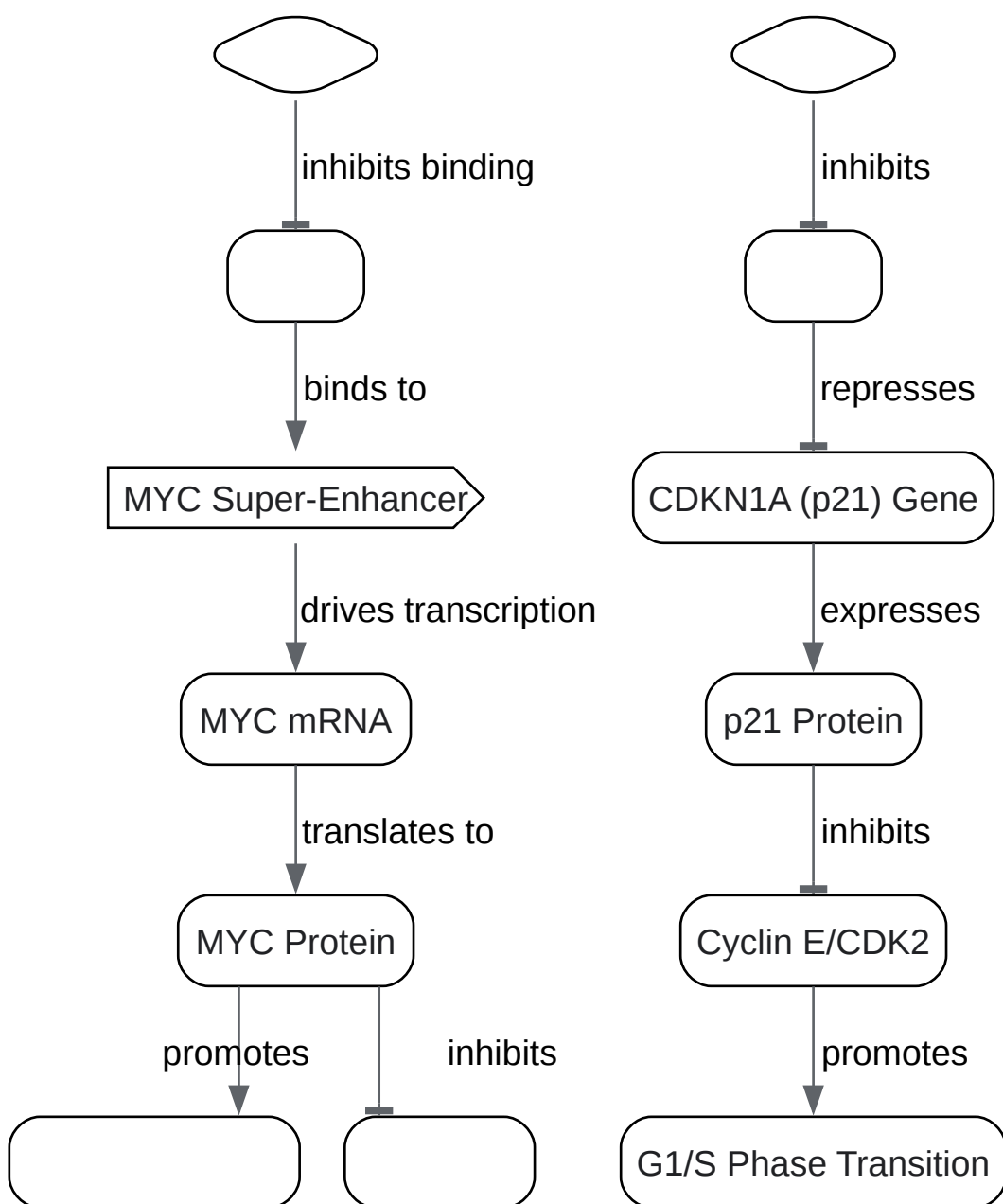
Property	Value	Reference
CAS Number	930039-92-2	[4][5]
Molecular Formula	C ₁₆ H ₁₃ F ₃ N ₆	[6][7]
Molecular Weight	346.31 g/mol	[7]
IC ₅₀ (BRD4 BD1)	9.6 μM	[4][6]
IC ₅₀ (BRD4 BD2)	11.3 μM	[4][6]
Reported Activity	Anticancer activity in breast cancer research	[6]

Cellular Pathways Affected by BRD4 Inhibition (Exemplified by JQ1)

JQ1, as a potent and selective BRD4 inhibitor, has been shown to modulate a multitude of cellular signaling pathways, primarily through the transcriptional repression of key regulatory genes.

MYC Oncogene Downregulation

One of the most well-documented effects of BRD4 inhibition is the profound suppression of MYC transcription.[1][3] BRD4 is enriched at the super-enhancer regions that drive MYC expression. JQ1 displaces BRD4 from these regions, leading to a rapid decrease in MYC mRNA and protein levels. This, in turn, inhibits cell proliferation and induces apoptosis in various cancer models.



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